molecular formula C14H18O7 B3280409 beta-D-Galactopyranoside, methyl, 6-benzoate CAS No. 71454-33-6

beta-D-Galactopyranoside, methyl, 6-benzoate

Cat. No.: B3280409
CAS No.: 71454-33-6
M. Wt: 298.29 g/mol
InChI Key: IYYLWUBYNBJYNW-OIRVYTLQSA-N
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Description

Beta-D-Galactopyranoside, methyl, 6-benzoate: is a chemical compound with the molecular formula C14H18O7 and a molecular weight of 298.29 g/mol It is a derivative of beta-D-galactopyranoside, where the hydroxyl group at the sixth position is esterified with a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galactopyranoside, methyl, 6-benzoate typically involves the esterification of methyl beta-D-galactopyranoside with benzoic acid or its derivatives. One common method is the direct acylation of methyl beta-D-galactopyranoside using benzoic anhydride in the presence of a catalyst such as dimethylaminopyridine (DMAP) to yield the desired ester . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, and the product is purified by column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include crystallization and recrystallization to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Galactopyranoside, methyl, 6-benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Beta-D-Galactopyranoside, methyl, 6-benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of beta-D-Galactopyranoside, methyl, 6-benzoate involves its interaction with specific molecular targets. For instance, as a potential inhibitor of SARS-CoV-2 protease, the compound binds to the active site of the enzyme, forming multiple electrostatic and hydrogen bonds with key residues such as Cys145, His41, Met165, Gly143, Thr26, and Asn142 . This binding inhibits the protease’s activity, thereby preventing the replication of the virus.

Comparison with Similar Compounds

    Methyl beta-D-galactopyranoside: A precursor to beta-D-Galactopyranoside, methyl, 6-benzoate, lacking the benzoate ester group.

    Methyl alpha-D-galactopyranoside: An isomer with the alpha configuration at the anomeric carbon.

    Methyl beta-D-glucopyranoside: A similar compound with a glucose moiety instead of galactose.

Uniqueness: this compound is unique due to the presence of the benzoate ester group at the sixth position, which imparts distinct chemical and biological properties. This modification enhances its potential as a bioactive compound and its utility in various synthetic applications .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O7/c1-19-14-12(17)11(16)10(15)9(21-14)7-20-13(18)8-5-3-2-4-6-8/h2-6,9-12,14-17H,7H2,1H3/t9-,10+,11+,12-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYLWUBYNBJYNW-OIRVYTLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001269689
Record name β-D-Galactopyranoside, methyl, 6-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71454-33-6
Record name β-D-Galactopyranoside, methyl, 6-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71454-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Galactopyranoside, methyl, 6-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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